1-(8-bromoquinolin-4-yl)-N-methylmethanamine
Overview
Description
“(8-Bromoquinolin-4-yl)methanol” is a chemical compound used in scientific research . It has a complex structure, which makes it versatile and enables it to be employed in various applications, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular formula of “(8-Bromoquinolin-4-yl)methanol” is C10H8BrNO . Its molecular weight is 238.08 g/mol .
Physical and Chemical Properties Analysis
“(8-Bromoquinolin-4-yl)methanol” has a molecular weight of 238.08 g/mol .
Scientific Research Applications
Antimicrobial Activities
1-(8-Bromoquinolin-4-yl)-N-methylmethanamine and its derivatives have been investigated for their antimicrobial properties. Research indicates that these compounds demonstrate moderate to very good antibacterial and antifungal activities. One study synthesized a series of derivatives and evaluated them against pathogenic strains, finding that most compounds showed activities comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Synthetic Chemistry
The compound has been pivotal in synthetic chemistry, particularly in the development of quinoline derivatives. Studies have focused on efficient and selective synthesis processes, highlighting the compound's versatility in generating structurally diverse derivatives with potential applications across various fields (Şahin et al., 2008).
Inhibitors for Therapeutic Activities
Quinoline derivatives, including this compound, have been explored as inhibitors with therapeutic activities. For instance, studies have designed quinoline-8-carboxamides to target specific enzymes, revealing their potential in therapeutic applications due to the inhibition of key enzymes (Lord, Mahon, Lloyd, & Threadgill, 2009).
Antitumor Activity
The role of quinoline derivatives in antitumor activities has also been a significant area of research. Certain derivatives have displayed in vitro antitumor activity against various human cancer cell lines, suggesting their potential in cancer therapy (Károlyi et al., 2012).
Structural Studies
Structural studies of this compound derivatives provide insight into their tautomeric behavior and molecular structure. These investigations are essential for understanding the compound's chemical properties and potential applications in various fields, such as pharmaceuticals and materials science (Mphahlele et al., 2002).
Coordination Complexes and Reactivity
Research has also explored the reactivity of quinoline derivatives and their ability to form coordination complexes with various metals. These studies are significant for applications in catalysis and material sciences, as they provide insights into the compound's behavior under different chemical conditions (Son, Pudenz, & Hoefelmeyer, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(8-bromoquinolin-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-13-7-8-5-6-14-11-9(8)3-2-4-10(11)12/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNDUQFEKZZHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=C(C2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676538 | |
Record name | 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-58-7 | |
Record name | 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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